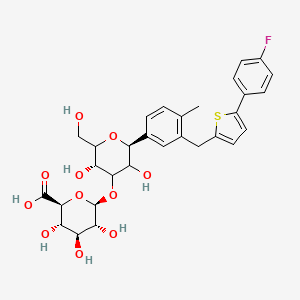
Canagliflozin 3-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canagliflozin 3-Glucuronide is a metabolite of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Canagliflozin works by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion through urine. This metabolite is formed through the glucuronidation process, which involves the addition of glucuronic acid to Canagliflozin, making it more water-soluble and easier to excrete.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Canagliflozin 3-Glucuronide involves the glucuronidation of Canagliflozin. This process is typically carried out using UDP-glucuronic acid as the glucuronide donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for the enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide controlled environments for the enzymatic reaction. The use of recombinant UGT enzymes can enhance the efficiency and yield of the glucuronidation process. The product is then purified using chromatographic techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Canagliflozin 3-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to Canagliflozin, facilitated by UGT enzymes. The compound can also undergo hydrolysis under certain conditions, breaking down into Canagliflozin and glucuronic acid.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid, UGT enzymes, buffer systems (e.g., phosphate buffer), optimal pH (around 7.4), and temperature (37°C).
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Major Products
The primary product of the glucuronidation reaction is this compound. Hydrolysis of this compound yields Canagliflozin and glucuronic acid.
Aplicaciones Científicas De Investigación
Canagliflozin 3-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Canagliflozin in the body.
Drug Development: Understanding the metabolic pathways and potential interactions of Canagliflozin with other drugs.
Toxicology: Assessing the safety and potential side effects of Canagliflozin and its metabolites.
Biochemistry: Investigating the role of UGT enzymes in drug metabolism and the effects of genetic variations on drug response.
Mecanismo De Acción
Canagliflozin 3-Glucuronide exerts its effects primarily through its parent compound, Canagliflozin. Canagliflozin inhibits the SGLT2 co-transporter in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This leads to lower blood glucose levels in patients with type 2 diabetes. The glucuronidation of Canagliflozin enhances its solubility and facilitates its excretion from the body.
Comparación Con Compuestos Similares
Similar Compounds
- Dapagliflozin 3-Glucuronide
- Empagliflozin 3-Glucuronide
- Ertugliflozin 3-Glucuronide
Comparison
Canagliflozin 3-Glucuronide, like its counterparts, is a metabolite formed through glucuronidation. Canagliflozin is unique in its chemical structure, which includes a thiophene ring, distinguishing it from other SGLT2 inhibitors. This structural difference may influence its pharmacokinetic properties and metabolic pathways, making it distinct in its efficacy and safety profile.
Propiedades
Fórmula molecular |
C30H33FO11S |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2S,5R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H33FO11S/c1-13-2-3-15(10-16(13)11-18-8-9-20(43-18)14-4-6-17(31)7-5-14)26-25(37)27(21(33)19(12-32)40-26)41-30-24(36)22(34)23(35)28(42-30)29(38)39/h2-10,19,21-28,30,32-37H,11-12H2,1H3,(H,38,39)/t19?,21-,22+,23+,24-,25?,26+,27?,28+,30-/m1/s1 |
Clave InChI |
TYOYRLJPOYQWCE-RRCUNSKQSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]2C(C([C@@H](C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)CC4=CC=C(S4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



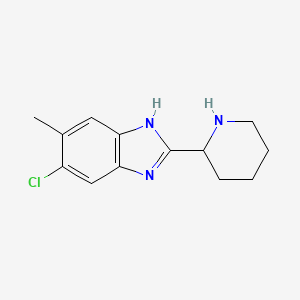
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
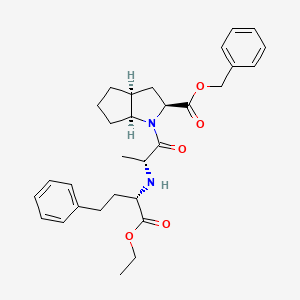
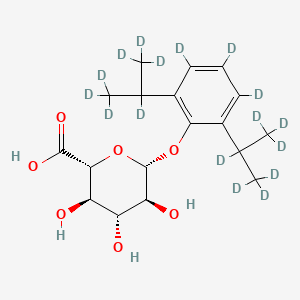
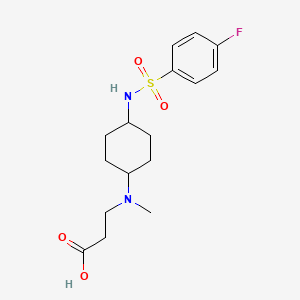
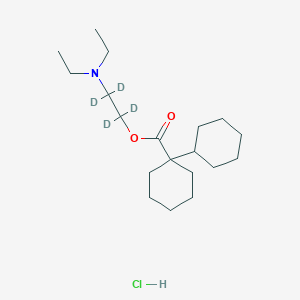
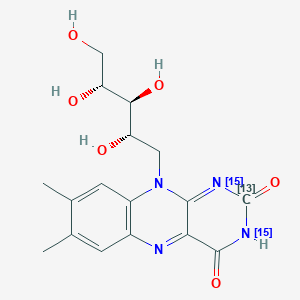

![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
